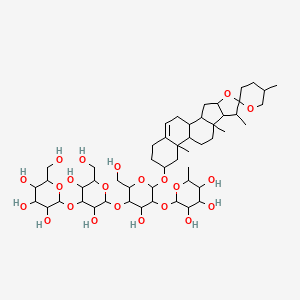

Glucopyranosyl-(1-3)-deltonin

Description

Contextualization within Steroidal Saponin (B1150181) Chemistry and Biology

Steroidal saponins (B1172615) are a major class of naturally occurring glycosides, characterized by a steroid aglycone (sapogenin) linked to one or more sugar chains. iscientific.orgresearchgate.netscience.gov These compounds are widely distributed in the plant kingdom, particularly in monocotyledonous families such as Liliaceae, Dioscoreaceae, and Agavaceae. mdpi.com The fundamental structure of a steroidal saponin is a C27 steroid skeleton, which can be modified into frameworks like the five-ring furostane or the six-ring spirostane. iscientific.org The aglycone portion is lipophilic, while the attached sugar moieties are hydrophilic, rendering the entire molecule amphiphilic. This dual nature is responsible for their characteristic foaming properties in aqueous solutions and their ability to interact with cell membranes. researchgate.netwikipedia.org

The biological activities of steroidal saponins are diverse and well-documented, encompassing antifungal, anti-inflammatory, cytotoxic, and cholesterol-lowering effects. mdpi.comresearchgate.net These activities are intricately linked to their chemical structures, including the nature of the aglycone and the composition and linkage of the sugar chains. researchgate.net For instance, deltonin (B150081), a related steroidal saponin, has demonstrated cytotoxic effects against various cancer cell lines. spandidos-publications.comnih.gov The structural diversity of steroidal saponins, arising from different aglycone skeletons and varied glycosylation patterns, accounts for their broad spectrum of biological functions. researchgate.net

Historical Perspective of Deltonin-Type Saponin Research

Research into deltonin and its derivatives is part of a broader historical investigation into steroidal saponins, which has been ongoing for many decades. Initially, interest in these compounds was driven by their potential as precursors for the synthesis of steroidal hormones. wikipedia.org Plants of the Dioscorea genus, rich in steroidal saponins like dioscin (B1662501) and deltonin, have been a primary focus of this research. researchgate.net

Deltonin itself, identified as diosgenin-3-O-β-D-glucopyranosyl(1→4)-[α-L-rhamnopyranosyl(1→2)]-β-D-glucopyranoside, has been isolated from various plant sources, including Dioscorea zingiberensis. spandidos-publications.comnih.gov Over the years, scientific inquiry has shifted from primarily chemical and synthetic interests to a deeper exploration of the pharmacological properties of these compounds. Studies have revealed the potential of deltonin and its analogues in areas such as cancer therapy, with research demonstrating its ability to induce apoptosis in cancer cells. spandidos-publications.comnih.gov The isolation and characterization of numerous deltonin-type saponins from different plant species continue to expand our understanding of their structural diversity and biological potential. researchgate.net For example, deltonin has been isolated from Agave americana and has shown antifungal activity. encyclopedia.pubmdpi.com

Significance of Glycosylation Patterns in Steroidal Saponins with Emphasis on (1→3)-Glucopyranosyl Linkages

Glycosylation, the attachment of sugar moieties to the aglycone, is a critical determinant of the physicochemical properties and biological activities of steroidal saponins. researchgate.netnih.gov The number, type, and sequence of sugar units, as well as the linkages between them and to the aglycone, create a vast array of structurally distinct saponins. researchgate.netscience.gov These sugar chains can be linear or branched and are attached to hydroxyl groups on the aglycone. researchgate.netscience.gov

Structure

2D Structure

Properties

IUPAC Name |

2-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-15-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82O22/c1-20-10-13-51(64-19-20)21(2)32-28(73-51)14-27-25-9-7-23-6-8-24(15-50(23,5)26(25)11-12-49(27,32)4)66-48-44(72-45-38(60)36(58)33(55)22(3)65-45)40(62)42(31(18-54)69-48)70-47-41(63)43(35(57)30(17-53)68-47)71-46-39(61)37(59)34(56)29(16-52)67-46/h7,20-22,24-48,52-63H,6,8-19H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVDZFLKZDWBRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CC(CC6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00919608 | |

| Record name | Spirost-5-en-2-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)hexopyranosyl-(1->4)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1047.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91653-50-8 | |

| Record name | Spirost-5-en-2-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)hexopyranosyl-(1->4)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Distribution in Botanical Systems

Isolation from Dioscorea Species

The genus Dioscorea, commonly known as yam, is a primary source of Glucopyranosyl-(1-3)-deltonin. This compound is one of many steroidal saponins (B1172615) that have been isolated from the rhizomes and tubers of these plants. The specific concentration and presence of this saponin (B1150181) can vary between different species within the genus.

Dioscorea zingiberensis

Dioscorea zingiberensis is a well-documented source of this compound, where it is often referred to by its synonym, zingiberensis saponin I frontiersin.org. This species is cultivated in China for its high content of diosgenin (B1670711) and other steroidal saponins, which are valuable precursors for the synthesis of steroid hormones. Research has consistently identified zingiberensis saponin I as a significant constituent of the rhizomes of this plant frontiersin.org.

Table 1: Isolation of this compound from Dioscorea zingiberensis

| Plant Part | Extraction Method | Analytical Technique(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Rhizomes | Not specified | UHPLC-ELSD | Identified as a spirostanol saponin. | nih.gov |

| Rhizomes | Not specified | UHPLC/QTOF-MS | Characterized as a key steroidal saponin. | grupobiomaster.com |

Dioscorea villosa

Commonly known as wild yam, Dioscorea villosa is another significant source of this compound (zingiberensis saponin I). Phytochemical analyses have identified it as one of the major spirostane-type saponins in this species, alongside deltonin (B150081), dioscin (B1662501), and progenin III nih.govmdpi.comnih.gov. Its presence contributes to the complex saponin profile of wild yam, which has been studied for various biological activities mdpi.comnih.gov. The isolation of this compound is often performed from the roots and rhizomes of the plant nih.gov.

Table 2: Isolation of this compound from Dioscorea villosa

| Plant Part | Extraction Method | Analytical Technique(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Rhizomes | High-Speed Countercurrent Chromatography (HSCCC) | Not specified | Identified as one of four spirostanol saponins. | nih.gov |

| Rhizomes and Roots | UHPLC-ELSD | UHPLC-ELSD, UHPLC-MS | Quantified and characterized as a major saponin. | nih.gov |

| Not specified | Not specified | Not specified | Identified as a cytotoxic spirostan (B1235563) steroidal glycoside. | mdpi.comnih.gov |

Dioscorea deltoidea

Dioscorea deltoidea, or the Nepal yam, has also been found to contain this compound (zingiberensis saponin I) frontiersin.orgresearchgate.net. The rhizomes of this plant are harvested for their diosgenin content, which is used in the pharmaceutical industry frontiersin.org. Studies have identified zingiberensis saponin I as one of the cytotoxic spirostans present in this species researchgate.net.

Table 3: Isolation of this compound from Dioscorea deltoidea

| Plant Part | Extraction Method | Analytical Technique(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Rhizomes | Not specified | Not specified | Exploited for its diosgenin content. | frontiersin.org |

Other Relevant Dioscorea Species

This compound has been identified in other species of the Dioscorea genus as well. For instance, it has been characterized in Dioscorea cayenensis through analysis with ultrahigh-performance liquid chromatography/quadrupole time-of-flight mass spectrometry researchgate.net. While many Dioscorea species are rich in a variety of steroidal saponins, the specific presence of this compound is a key characteristic of certain species within the genus grupobiomaster.comnih.gov.

Presence in Allium Species

The Allium genus, which includes onions and garlic, is known to be a rich source of various bioactive compounds, including a diverse range of steroidal saponins researchgate.net. However, based on the reviewed scientific literature, the presence of this compound specifically has not been documented in species belonging to the Allium genus. While these plants contain numerous other saponins, the specific structure of this compound has not been reported as one of its natural constituents.

Identification in Other Plant Genera

Beyond the Dioscorea genus, the core structure of deltonin has been identified in other plant families. For example, deltonin is among the steroidal saponins that have been isolated from the Agave genus, specifically from Agave americana. However, the literature available does not confirm the presence of the specific glycoside, this compound, in this genus.

Balanites aegyptiaca (Desert Date)

Balanites aegyptiaca, commonly known as the desert date, is a tree species belonging to the Zygophyllaceae family, native to arid regions of Africa and parts of the Middle East and South Asia. Various parts of the plant, including the fruit, seeds, bark, and roots, are known to produce a diverse array of secondary metabolites, particularly steroidal saponins.

Phytochemical analyses have confirmed the presence of the parent compound, deltonin , in the seeds of Balanites aegyptiaca. The plant is also a rich source of other complex spirostanol and furostanol saponins, collectively known as balanitins. For instance, a bioassay-directed fractionation of an aqueous extract of the seeds led to the isolation of balanitin-7, a diosgenin-based saponin, as a principal active agent. Other studies have identified numerous saponins, including yamogenin glycosides, from the roots and bark.

However, based on a review of the available scientific literature, there is no specific report detailing the isolation or identification of This compound from Balanites aegyptiaca. While the plant is a confirmed source of deltonin, the specific glycosidic linkage and sugar combination of the target compound have not been documented in this species.

| Compound Name | Aglycone | Plant Part | Reference |

|---|---|---|---|

| Deltonin | Diosgenin | Seed | |

| Balanitin-7 | Diosgenin | Fruit, Root, Seed | |

| Balanitin-6 | Diosgenin | Seed | |

| Balanitin-1, -2, -3 | Yamogenin | Root and Stem Bark |

Extraction, Isolation, and Purification Methodologies for Research Applications

Overview of Extraction Techniques

The initial step in isolating Glucopyranosyl-(1-3)-deltonin involves its extraction from plant material, commonly from the rhizomes of Dioscorea species.

Solvent-based extraction is the primary method for obtaining crude extracts containing this compound. The choice of solvent is crucial and is determined by the polarity of the target compound. Ethanol (B145695) is a frequently used solvent for the extraction of steroidal saponins (B1172615) like this compound from plant materials. The process involves immersing the dried and powdered plant material in the solvent to dissolve the target compounds.

To maximize the yield of this compound, the extraction process is optimized by adjusting several parameters. Key variables include the type of solvent, solvent concentration, extraction temperature, and extraction time. For instance, studies on the extraction of related saponins from Dioscorea species have shown that ethanol concentration significantly impacts the extraction efficiency.

Below is a table summarizing the optimization of extraction parameters for deltonin (B150081), a closely related compound, which provides insights into the conditions applicable for this compound.

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Ethanol Concentration | 70% | Higher concentrations can extract more impurities, while lower concentrations may not be as effective. |

| Extraction Temperature | 60°C | Increased temperature generally enhances extraction efficiency, but excessive heat can degrade the compound. |

| Extraction Time | 2 hours | Longer extraction times can increase yield up to a certain point, after which the extraction of impurities may increase. |

| Solid-to-Liquid Ratio | 1:10 (g/mL) | A higher solvent volume ensures complete immersion and effective extraction. |

Chromatographic Separation Techniques

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes several stages of chromatographic separation to isolate this compound.

HPLC and UHPLC are powerful analytical techniques used for the separation, identification, and quantification of this compound. These methods utilize a stationary phase, typically a C18 column, and a mobile phase to separate compounds based on their polarity and interaction with the stationary phase. A common mobile phase for the analysis of saponins consists of a gradient of acetonitrile (B52724) and water.

For the isolation of larger quantities of this compound for research, preparative chromatography techniques are employed. These methods work on the same principles as analytical chromatography but on a larger scale.

Silica (B1680970) Gel Column Chromatography : This is a widely used technique for the initial fractionation of the crude extract. The extract is loaded onto a column packed with silica gel, and different solvents or solvent mixtures are used to elute the compounds based on their polarity.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : This method is often used for the final purification step to obtain high-purity this compound. It allows for the isolation of the target compound from closely related impurities.

Purity Assessment for Research Grade Compounds

The purity of the isolated this compound is a critical factor for its use in research applications. The final product is typically a white powder. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. By comparing the peak area of this compound to the total area of all peaks in the chromatogram, the purity can be accurately quantified. For research-grade material, a purity of ≥98% is often required. The identity of the compound is further confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Advanced Structural Elucidation and Glycosidic Linkage Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the complete structural elucidation of saponins (B1172615). It provides extensive information on the nature of the aglycone, the component monosaccharides, and the intricate oligosaccharide chains attached.

One-dimensional NMR experiments are the starting point for the structural analysis of Glucopyranosyl-(1-3)-deltonin, providing a count of protons and carbons and initial information about their chemical environments. The aglycone of this compound is diosgenin (B1670711). The ¹H-NMR spectrum of steroidal saponins typically shows characteristic signals for the aglycone's methyl groups. For a diosgenin-type aglycone, signals for two angular methyl groups and two methyl doublets are typically observed between δ 0.5 and 1.5 ppm.

The ¹³C-NMR spectrum is crucial for identifying the carbon skeleton. A key signal around δ 109.7 ppm is indicative of the spiroketal carbon (C-22) in the spirostane-type aglycone. The total number of carbon signals helps in determining the number of monosaccharide units present. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment further aids in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, simplifying the assignment of the complex ¹³C-NMR spectrum.

¹³C-NMR Chemical Shifts for Diosgenin Aglycone

| Carbon Position | Chemical Shift (δ ppm) | Carbon Type (from DEPT) |

|---|---|---|

| C-1 | 37.3 | CH₂ |

| C-2 | 31.5 | CH₂ |

| C-3 | 71.7 | CH |

| C-4 | 42.3 | CH₂ |

| C-5 | 140.8 | C |

| C-6 | 121.7 | CH |

| C-22 | 109.3 | C |

| C-27 | 17.2 | CH₃ |

Note: The data provided is for the aglycone diosgenin and serves as a reference. The actual shifts in this compound will be influenced by glycosylation.

Two-dimensional NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C signals and determining the connectivity within the molecule.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) : These experiments reveal proton-proton couplings. COSY identifies protons that are coupled to each other, typically over two to three bonds, which is crucial for tracing the spin systems within each sugar residue and the aglycone. TOCSY extends this correlation, revealing couplings between a given proton and all other protons within the same spin system, which is particularly useful for identifying the individual monosaccharide units.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two to three bonds. HMBC is critical for connecting the different structural fragments. For this compound, HMBC correlations would be used to establish the linkages between the sugar units and to connect the sugar chain to the diosgenin aglycone. For instance, a correlation between the anomeric proton of the first sugar and C-3 of diosgenin would confirm the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are in close proximity. They are particularly vital for determining the stereochemistry and the conformation of the glycosidic linkages. For saponins, ROESY is often preferred as it provides reliable results for a wide range of molecular weights. A NOESY or ROESY correlation between the anomeric proton of one sugar and a proton on the adjacent sugar unit confirms the sequence and linkage position of the oligosaccharide chain.

The analysis of complex saponins like this compound greatly benefits from the use of high-field NMR spectrometers (e.g., 800 MHz or higher). chemicalbook.com The increased magnetic field strength results in greater spectral dispersion, which helps to resolve overlapping signals that are common in the crowded carbohydrate region of the ¹H-NMR spectrum of saponins. chemicalbook.com This enhanced resolution is critical for the accurate measurement of coupling constants and the unambiguous assignment of individual proton and carbon signals, which is fundamental for the complete structural elucidation of these complex molecules. chemicalbook.comnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information about the molecular weight and the sequence of the sugar chains in saponins.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large, polar, and thermally labile molecules like saponins. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The molecular formula for this compound is C₅₁H₈₂O₂₂.

Sequential tandem mass spectrometry (ESI-MSⁿ) is used to fragment the molecule in a controlled manner. The fragmentation of saponins in ESI-MSⁿ typically involves the sequential loss of the sugar residues from the non-reducing end of the oligosaccharide chain. This allows for the determination of the sugar sequence and the mass of the aglycone.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures of saponins from natural extracts. grupobiomaster.com LC separates the individual saponins before they are introduced into the mass spectrometer for detection and identification.

Tandem mass spectrometry (MS/MS) is used to obtain structural information about the separated compounds. In an LC-MS/MS experiment, a specific ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented. The resulting fragment ions provide information about the structure of the parent molecule. For this compound, the MS/MS spectrum would be expected to show fragment ions corresponding to the loss of the terminal glucosyl residue, followed by the loss of the next sugar unit, and so on, ultimately yielding a fragment ion corresponding to the diosgenin aglycone. This fragmentation pattern confirms the sugar sequence and the identity of the aglycone.

Expected ESI-MS/MS Fragmentation for this compound

| Precursor Ion [M+H]⁺ | Fragment Ion | Neutral Loss |

|---|---|---|

| m/z 1047.5 (C₅₁H₈₃O₂₂) | m/z 885.5 | 162 Da (Hexose) |

| m/z 739.4 | 162 + 146 Da (Hexose + Deoxyhexose) | |

| m/z 415.3 | Full sugar chain (Diosgenin aglycone) |

Note: The m/z values are theoretical and based on the structure of this compound. Actual experimental values may vary slightly.

MALDI-TOF MS in Oligosaccharide Profiling

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of glycosides, providing rapid and sensitive determination of molecular weight and sequence information of the carbohydrate chain. nih.govslu.se In the analysis of this compound, MALDI-TOF MS can confirm the mass of the intact molecule and reveal the structure through fragmentation analysis.

The sample is co-crystallized with a matrix material, such as 2,5-dihydroxybenzoic acid (DHB), which is suitable for glycan analysis. nih.gov Upon irradiation with a laser, the matrix absorbs energy and facilitates the soft ionization of the analyte, minimizing fragmentation of the parent molecule. The resulting mass spectrum would display a prominent peak corresponding to the molecular ion of this compound, typically as an adduct with a cation (e.g., [M+Na]⁺ or [M+K]⁺).

Further structural information is obtained through tandem mass spectrometry (MS/MS) or post-source decay (PSD) analysis. slu.seresearchgate.net In this process, the parent molecular ion is selected and subjected to fragmentation. For this compound, the primary fragmentation event would be the cleavage of the glycosidic bond, resulting in the loss of the glucopyranosyl residue. This would produce a fragment ion corresponding to the deltonin (B150081) aglycone. The mass difference between the parent ion and this fragment ion would precisely match the mass of a hexose (B10828440) unit (162 Da), confirming the identity of the sugar. This sequential loss of sugar units is a characteristic feature in the MS/MS spectra of saponins. slu.senih.gov

| Ion | Description | Expected m/z (as [M+Na]⁺) |

|---|---|---|

| [M+Na]⁺ | Intact molecule (Deltonin + Glucose + Sodium) | 621.79 |

| [Aglycone+Na]⁺ | Fragment ion after loss of the glucosyl residue (Deltonin + Sodium) | 459.65 |

Vibrational Spectroscopy (FTIR, Raman) for Anomeric Configuration and Purity

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a non-destructive method to obtain a chemical "fingerprint" of a molecule. nih.gov These techniques are valuable for confirming the presence of key functional groups, assessing sample purity, and providing information on the anomeric configuration (α or β) of the glycosidic linkage in compounds like this compound. eajournals.orgnih.gov

FTIR Spectroscopy: The FTIR spectrum of a steroidal saponin (B1150181) demonstrates characteristic absorption bands for its various structural components. eajournals.orgnih.gov For this compound, the spectrum would exhibit a broad absorption band around 3400 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups on both the steroid and sugar moieties. C-H stretching vibrations of the steroidal backbone would appear in the 2850-3000 cm⁻¹ region. The region between 1000 and 1200 cm⁻¹ is particularly diagnostic for the carbohydrate portion, showing strong C-O stretching and C-C vibrational modes of the pyranose ring. eajournals.org The presence of bands characteristic of a spirostanol skeleton, typically observed in the fingerprint region (e.g., around 980, 920, and 900 cm⁻¹), would help confirm the deltonin aglycone structure. researchgate.net

Raman Spectroscopy: Raman spectroscopy offers complementary information, with high-resolution spectra that can be particularly sensitive to the glycosidic linkage. nih.gov The anomeric configuration of the glucopyranosyl unit can often be inferred from specific bands in the anomeric region (800-900 cm⁻¹). For instance, a band around 890 cm⁻¹ is often characteristic of a β-anomeric configuration, while a band near 850 cm⁻¹ suggests an α-anomeric linkage. nih.govmdpi.com Analysis of the C-O-C stretching vibrations associated with the glycosidic bond also contributes to this determination. nih.gov

| Technique | Wavenumber (cm⁻¹) | Assignment | Structural Information |

|---|---|---|---|

| FTIR | ~3400 | O-H stretching | Hydroxyl groups (steroid and sugar) |

| FTIR | 2850-3000 | C-H stretching | Steroidal backbone and sugar |

| FTIR | 1000-1200 | C-O, C-C stretching | Glucopyranosyl ring vibrations |

| FTIR | ~900-980 | Spiroketal vibrations | Deltonin (spirostanol) structure |

| Raman | ~890 | Anomeric C1-H deformation | Suggests β-anomeric configuration |

| Raman | ~850 | Anomeric C1-H deformation | Suggests α-anomeric configuration |

Chemical Degradation and Modification Approaches for Linkage Analysis

To unambiguously determine the glycosidic linkage, chemical methods that involve derivatization followed by degradation are employed. These classical techniques remain the gold standard for linkage analysis.

Methylation analysis is a definitive method for determining the linkage positions of monosaccharides within an oligosaccharide. nih.gov The procedure involves three main steps:

Permethylation: All free hydroxyl groups on both the glucopyranosyl unit and the deltonin aglycone are converted to methyl ethers (O-CH₃) using a reagent like methyl iodide in the presence of a strong base (e.g., sodium hydride). The hydroxyl group at C-1 of the glucose is involved in the glycosidic bond, and the hydroxyl at C-3 of deltonin is also linked, so they will not be methylated.

Hydrolysis: The permethylated saponin is then subjected to acid hydrolysis, which cleaves the glycosidic bond. This releases a partially methylated monosaccharide and the methylated aglycone.

Reduction and Acetylation: The liberated methylated sugar is reduced (typically with sodium borodeuteride) to its corresponding alditol, followed by acetylation of the newly formed hydroxyl groups (at the former C-1 and C-5 positions) with acetic anhydride.

The resulting product is a partially methylated alditol acetate (PMAA). For this compound, the terminal glucopyranosyl unit would yield 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol. However, since the linkage is from C-1 of glucose to C-3 of deltonin, the hydroxyl group at C-3 of the aglycone is occupied. The analysis focuses on the sugar linkage. The PMAA derived from the terminal glucose residue would be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govmdpi.com The specific fragmentation pattern of the PMAA in the mass spectrometer allows for the unequivocal identification of the positions that were originally involved in glycosidic linkages or ring formation.

Periodate oxidation is a selective method for cleaving the bond between adjacent carbon atoms that bear hydroxyl groups (vicinal diols). chalmers.se This reaction, followed by reduction and mild hydrolysis, is known as Smith degradation and provides valuable structural information. su.senih.gov

The process for this compound involves:

Periodate Oxidation: The compound is treated with sodium periodate (NaIO₄). The glucopyranosyl residue contains several vicinal diols (at C-2/C-3 and C-3/C-4). The periodate will cleave these C-C bonds, opening the pyranose ring and forming a polyaldehyde. plos.orgresearchgate.net

Reduction: The resulting dialdehyde is reduced to a polyalcohol using a reducing agent such as sodium borohydride (NaBH₄). su.se

Mild Acid Hydrolysis: The modified, acyclic sugar residue is subjected to mild acid hydrolysis. This step is designed to cleave the acetal linkages formed from the oxidized sugar while leaving the original glycosidic bond to the aglycone intact, if it is stable under these conditions. su.se

Analysis of the degradation products helps to infer the original linkage positions. For a terminal glucosyl unit linked via a (1→3) bond, the C2-C3 and C4-C5 bonds are susceptible if C3 is not substituted. However, in this compound, the linkage is at the aglycone's C3 position. The glucose unit attached is terminal. Therefore, the vicinal diols on the glucose ring itself (e.g., C2-C3, C3-C4) would be cleaved by periodate. The specific products formed after the full Smith degradation sequence would indicate that the glucose was a terminal residue. For example, the presence of glycerol would indicate a terminal (1→6) or (1→4) linked glucose, while erythritol would suggest a (1→4) linkage. The specific polyol product would depend on which bonds in the glucose ring are cleaved. plos.org

Selective cleavage methods aim to break specific glycosidic bonds to simplify the analysis of complex glycosides.

Reductive Cleavage: This method uses reagents like triethylsilane in the presence of a Lewis acid to cleave glycosidic bonds, yielding anhydroalditols. The products can be analyzed to determine linkage positions and ring forms.

Enzymatic Hydrolysis: This is a highly specific method that utilizes enzymes (glycosidases) which are selective for both the type of sugar and the anomeric configuration (α or β) of the glycosidic linkage. nih.govnist.gov To analyze this compound, the compound would be incubated with a specific glucosidase. For example, if the linkage is β, treatment with a β-glucosidase would cleave the bond, releasing glucose and the deltonin aglycone. mdpi.com The reaction products can be identified by chromatography (e.g., HPLC or TLC). The success of the hydrolysis with a specific enzyme provides strong evidence for the nature of the sugar and the anomeric configuration of the linkage. nih.govnih.gov Conversely, resistance to hydrolysis by a particular enzyme can rule out a specific configuration.

Biosynthesis and Biotransformation Pathways

Proposed Biosynthetic Routes for Steroidal Saponins (B1172615) in Plants

The biosynthesis of steroidal saponins is a multi-stage process that begins with basic carbon precursors and culminates in highly complex glycosylated molecules. researchgate.net These compounds are primarily derived from the isoprenoid pathway and share a common origin with other significant plant metabolites like sterols. mdpi.com

The biosynthesis of steroidal saponins can be broadly divided into three main stages. researchgate.netmdpi.com The first stage involves the synthesis of the precursor 2,3-oxidosqualene (B107256), which is produced through both the cytosolic mevalonate (B85504) (MVA) and the plastidial methylerythritol 4-phosphate (MEP) pathways. researchgate.netresearchgate.net

The second stage involves a series of catalytic reactions that transform 2,3-oxidosqualene into a sterol backbone, typically cholesterol or β-sitosterol. researchgate.netmdpi.com This transformation is initiated by oxidosqualene cyclases (OSCs), which catalyze the cyclization of 2,3-oxidosqualene to form triterpenoid (B12794562) skeletons. frontiersin.org In plants, a variety of OSCs exist, leading to a wide diversity of triterpenoid structures. frontiersin.org

In the final stage, the sterol backbone undergoes a series of modifications, including oxidation, hydroxylation, and glycosylation, to form the final steroidal saponin (B1150181). researchgate.netmdpi.com These modifications are primarily carried out by two key enzyme families: cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs). frontiersin.orgnih.gov P450s are responsible for introducing hydroxyl groups and other oxidative modifications at specific positions on the steroidal skeleton, which is a critical step for creating the structural diversity of sapogenins, the non-sugar portion of saponins. frontiersin.orgnih.gov

| Enzyme Class | Role in Biosynthesis | Precursor/Substrate | Product |

| Oxidosqualene Cyclases (OSCs) | Constructs the basic triterpenoid/steroid skeletons. frontiersin.org | 2,3-oxidosqualene | Cholesterol / β-sitosterol |

| Cytochrome P450s (P450) | Mediate oxidation and hydroxylation of the aglycone backbone. frontiersin.orgnih.gov | Steroid skeleton | Hydroxylated aglycone (Sapogenin) |

| UDP-Glycosyltransferases (UGTs) | Catalyze the attachment of sugar moieties to the aglycone. frontiersin.orgnih.gov | Sapogenin, UDP-sugar | Glycosylated Saponin |

This table summarizes the major enzyme classes involved in the biosynthesis of steroidal saponins and their primary functions.

Glycosylation is the final and a crucial step in the biosynthesis of saponins, as it significantly impacts their solubility, stability, and biological activity. frontiersin.org This process is catalyzed by UDP-dependent glycosyltransferases (UGTs), which belong to a large and diverse superfamily of enzymes. researchgate.netnih.gov UGTs transfer a sugar moiety from an activated donor, such as UDP-glucose or UDP-glucuronic acid, to an acceptor molecule, which in this case is the steroidal aglycone or a partially glycosylated saponin. frontiersin.orgnih.gov

The assembly of the sugar chain is a stepwise process, with different UGTs exhibiting specificity for the acceptor substrate, the position of glycosylation, and the type of sugar transferred. nih.govnih.gov This enzymatic specificity is a key determinant of the immense structural diversity observed in naturally occurring saponins. researchgate.net For instance, one UGT might add the first sugar to the C-3 position of the aglycone, while another UGT would then add a subsequent sugar to a specific position on the first sugar, leading to the formation of a branched or linear oligosaccharide chain. nih.govnih.gov The sequential action of multiple UGTs is therefore required to assemble the complex sugar chains characteristic of many saponins. researchgate.net

Microbial Biotransformation of Related Saponins

Microbial biotransformation offers a powerful tool for modifying the structure of natural saponins, potentially leading to the production of novel derivatives with enhanced biological activities or improved bioavailability. nih.govmdpi.com Fungi, in particular, have been extensively studied for their ability to metabolize a wide range of secondary metabolites, including steroidal saponins. nih.gov

Fungal strains, such as Aspergillus oryzae, are well-documented biocatalysts for the transformation of steroidal saponins. mdpi.comresearchgate.net These microorganisms produce a variety of extracellular enzymes that can catalyze specific modifications on the saponin structure. nih.gov The biotransformation reactions mediated by Aspergillus oryzae and other fungi include hydroxylation, oxidation, and, most commonly, the hydrolysis of sugar chains. researchgate.netmdpi.com For example, studies on the rhizomes of Dioscorea species, which are rich in steroidal saponins, have shown that fermentation with Aspergillus oryzae can lead to the isolation of new saponin structures. nih.gov This capability highlights the potential of using fungal systems to generate novel saponin derivatives that are difficult to obtain through chemical synthesis. mdpi.com

One of the most significant applications of microbial biotransformation is the selective hydrolysis of sugar moieties from saponins. nih.govmdpi.com The process involves enzymes, broadly termed saponin hydrolases, that cleave the glycosidic bonds linking the sugar units to each other and to the aglycone. nih.govjocpr.com This enzymatic hydrolysis is a stepwise process where sugar units are sequentially removed. mdpi.comnih.gov

This deglycosylation can be used to produce "rare" saponins, which are minor components in the source plant but may possess enhanced biological activity. mdpi.com Complete hydrolysis of all sugar chains leads to the production of the core aglycone, such as diosgenin (B1670711). nih.gov This is of significant industrial interest as aglycones like diosgenin are valuable precursors for the synthesis of steroidal drugs. researchgate.netnih.gov The enzymatic nature of this process offers advantages over chemical hydrolysis, as it proceeds under mild conditions and can exhibit high specificity, avoiding the formation of unwanted byproducts. mdpi.comkoreascience.kr

| Microorganism | Substrate | Key Transformation | Product(s) |

| Aspergillus oryzae | Total furostanol glycosides | Hydrolysis, modification | New steroidal saponins, diosgenin mdpi.comresearchgate.netnih.gov |

| Trichoderma reesei | Progracillin (a steroidal saponin) | Stepwise hydrolysis of sugar chains | Diosgenin nih.govjocpr.com |

| Absidia coerulea | Steroidal saponins from D. zingiberensis | Hydrolysis | New steroidal saponins mdpi.com |

This table provides examples of fungal systems used in the biotransformation of steroidal saponins and the resulting products.

To optimize the efficiency of saponin biotransformation for industrial applications, it is essential to understand the kinetics of the enzymatic reactions. nih.gov Kinetic studies often involve monitoring the concentrations of the substrate (initial saponin) and various intermediate and final products over time. researchgate.net

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

Cytotoxic and Anti-Cancer Mechanisms

Glucopyranosyl-(1-3)-deltonin, a steroidal saponin (B1150181), has demonstrated significant cytotoxic and anti-cancer properties in preclinical studies. Its mechanisms of action are multifaceted, targeting key pathways involved in cell death, signaling, and proliferation.

Induction of Apoptosis Pathways (Mitochondria-Mediated, ROS Generation, Caspase Activation)

This compound has been shown to induce apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondria-mediated pathway. spandidos-publications.comsci-hub.se In human breast cancer MDA-MB-231 cells, treatment with this compound leads to a time-dependent accumulation of intracellular ROS. spandidos-publications.com This increase in oxidative stress is a critical step, as it triggers mitochondrial dysfunction. spandidos-publications.com

The disruption of mitochondrial function is characterized by the loss of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytosol. spandidos-publications.comsci-hub.se The release of cytochrome c is a pivotal event in the intrinsic apoptotic cascade. This leads to the activation of a series of downstream effector proteins known as caspases. nih.gov

Studies have confirmed that this compound treatment results in the dose-dependent activation of initiator caspase-9 and executioner caspase-3. sci-hub.se The activation of caspase-3 is a key event, as this enzyme is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the biochemical and morphological hallmarks of apoptosis. spandidos-publications.comsci-hub.se The compound also promotes the activation of caspase-8. spandidos-publications.com Furthermore, the apoptotic process is regulated by the Bcl-2 family of proteins; the compound has been observed to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, further promoting cell death. spandidos-publications.comsci-hub.se

| Apoptotic Event | Observation | Reference Cell Line |

|---|---|---|

| ROS Generation | Time-dependent increase in intracellular ROS | MDA-MB-231 spandidos-publications.com |

| Mitochondrial Membrane Potential (ΔΨm) | Depolarization/Loss of ΔΨm | MDA-MB-231 spandidos-publications.com, C26 sci-hub.se |

| Cytochrome c Release | Release from mitochondria to cytosol | C26 sci-hub.se |

| Caspase Activation | Activation of Caspase-3, -8, and -9 | MDA-MB-231 spandidos-publications.com, C26 sci-hub.se |

| PARP Cleavage | Increased levels of cleaved PARP | MDA-MB-231 spandidos-publications.com, C26 sci-hub.se |

| Bcl-2 Family Modulation | Upregulation of Bax, downregulation of Bcl-2 | MDA-MB-231 spandidos-publications.com, C26 sci-hub.se |

Modulation of Cell Signaling Pathways (e.g., ERK/AKT)

The anti-cancer activity of this compound is also attributed to its ability to modulate critical cell signaling pathways that govern cell survival and proliferation, notably the ERK (extracellular signal-regulated kinase) and AKT (protein kinase B) pathways. spandidos-publications.comsci-hub.se Both pathways are often hyperactivated in various cancers, promoting cell survival and resistance to apoptosis.

In human breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in the phosphorylation levels of both ERK1/2 and AKT. spandidos-publications.com Since phosphorylation is essential for the activation of these kinases, its reduction signifies an inhibition of their signaling activity. The inhibition of the AKT-mediated survival signaling pathway is a crucial component of the compound's mechanism. spandidos-publications.com Similarly, by interfering with the ERK signaling pathway, this compound can disrupt signals that promote cell growth and survival. spandidos-publications.com These findings suggest that the compound's ability to induce apoptosis is, at least in part, correlated with its regulation of the ERK/AKT signaling pathways. spandidos-publications.comuliege.be

| Signaling Protein | Effect of Treatment | Significance |

|---|---|---|

| Phospho-ERK1/2 | Decreased levels in a dose-dependent manner spandidos-publications.com | Inhibition of a key cell growth and survival pathway |

| Phospho-AKT | Decreased levels in a dose-dependent manner spandidos-publications.comsci-hub.se | Inhibition of a crucial cell survival and anti-apoptotic pathway |

| Total ERK1/2 | No significant change observed spandidos-publications.com | Indicates the effect is on protein activation, not expression |

| Total AKT | No significant change observed spandidos-publications.com | Indicates the effect is on protein activation, not expression |

Cell Cycle Arrest and Proliferation Inhibition

A fundamental characteristic of cancer is uncontrolled cell proliferation. This compound has been shown to potently inhibit the proliferation of cancer cells. spandidos-publications.com In studies using the MDA-MB-231 human breast cancer cell line, the compound inhibited cell growth in both a time- and dose-dependent manner. spandidos-publications.com This inhibitory effect on proliferation is closely linked to its ability to induce apoptosis. spandidos-publications.com While some natural compounds exert their anti-proliferative effects by causing cell cycle arrest at specific checkpoints (e.g., G2/M phase), the primary mechanism reported for this compound is the induction of apoptotic cell death rather than a direct halt of the cell cycle. spandidos-publications.comnih.gov

| Cell Line | Effect | Dependency |

|---|---|---|

| MDA-MB-231 (Human Breast Cancer) | Significant inhibition of cell growth and viability spandidos-publications.com | Time- and Dose-Dependent spandidos-publications.com |

| C26 (Murine Colon Carcinoma) | Growth inhibition sci-hub.se | Dose-Dependent sci-hub.se |

| HCT-116 (Human Colon Cancer) | Potent inhibitory effect on cell growth nih.gov | Dose-Dependent nih.gov |

Anti-Inflammatory Effects

In addition to its anti-cancer properties, the broader class of steroidal saponins (B1172615), including compounds structurally related to this compound, exhibits anti-inflammatory activities. These effects are mediated through the modulation of key inflammatory pathways and molecules.

Modulation of Inflammatory Mediators and Pathways (e.g., Nitric Oxide Production)

A key mechanism in inflammation is the overproduction of inflammatory mediators such as nitric oxide (NO). jmb.or.kr Nitric oxide is synthesized by inducible nitric oxide synthase (iNOS), an enzyme that is upregulated in response to inflammatory stimuli like lipopolysaccharide (LPS). jmb.or.kr Various saponins have demonstrated the ability to suppress the production of NO in activated macrophages. mdpi.comnih.gov For instance, total saponins from Tupistra chinensis were found to significantly reduce NO accumulation in LPS-stimulated RAW264.7 cells in a dose-dependent manner. mdpi.com This inhibition of NO production is often associated with the downregulation of iNOS expression at both the mRNA and protein levels. mdpi.com This suggests that a primary anti-inflammatory mechanism of these compounds is the suppression of the iNOS/NO pathway.

Anti-Oxidant Properties and Mechanisms

The anti-oxidant potential of steroidal saponins, including compounds structurally related to this compound, has been a subject of scientific investigation. The primary mechanism of action for the antioxidant activity of these compounds is their ability to scavenge free radicals. nih.govscielo.br This is often evaluated through various in vitro assays that measure the compound's capacity to neutralize reactive oxygen species (ROS).

Several standard methods are employed to quantify the antioxidant and radical scavenging activity of natural compounds. nih.govwalshmedicalmedia.com These assays provide insights into the potential of these molecules to mitigate oxidative stress, which is implicated in numerous pathological conditions.

Common In Vitro Antioxidant Activity Assays

| Assay Method | Principle | Measurement |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance. mdpi.com | Spectrophotometric measurement of the decrease in absorbance at a specific wavelength (typically around 517 nm). e3s-conferences.org The result is often expressed as an IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals. mdpi.com |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Involves the generation of the ABTS radical cation, which is then reduced by the antioxidant compound, leading to a loss of color. mdpi.com | Spectrophotometric measurement of the reduction in absorbance of the ABTS radical cation at a specific wavelength (e.g., 734 nm). nih.gov |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. e3s-conferences.org | Spectrophotometric measurement of the formation of the blue-colored ferrous complex. |

| Hydrogen Peroxide (H₂O₂) Scavenging Assay | Determines the capacity of a compound to scavenge hydrogen peroxide, a non-radical reactive oxygen species. scielo.brwalshmedicalmedia.com | Measurement of the decrease in hydrogen peroxide concentration after incubation with the test compound. |

While direct studies on the antioxidant properties of this compound are not extensively detailed in the available research, the general antioxidant activities of saponins and flavonoids from various plant sources have been reported. ul.iemdpi.com The structure of these compounds, particularly the presence and position of hydroxyl groups, plays a significant role in their free radical scavenging capabilities. ul.iemdpi.com

Anti-Fungal Activity and Membrane Disruption Mechanisms

Steroidal saponins have demonstrated notable anti-fungal properties against a range of pathogenic fungi. nih.gov The mechanism of action is often attributed to their interaction with the fungal cell membrane, leading to disruption of its integrity and subsequent cell death. mdpi.comnih.gov

The primary target of many antifungal saponins is ergosterol, a key component of the fungal cell membrane that is absent in mammalian cells. nih.gov By binding to ergosterol, these compounds can form pores and channels in the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis. nih.gov

Another critical mechanism of antifungal action for some compounds is the inhibition of β-(1,3)-D-glucan synthesis. jptcp.comnih.gov β-(1,3)-D-glucan is an essential polysaccharide component of the fungal cell wall, providing structural integrity. mdpi.complos.org Inhibition of its synthesis weakens the cell wall, making the fungus susceptible to osmotic stress and lysis. plos.orgmdpi.com

Preclinical studies on various C-27 steroidal saponins have shown activity against opportunistic pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov The antifungal potency of these saponins is influenced by the structure of their aglycone moiety and the composition of the sugar chains attached to them. nih.govasm.org

Antifungal Activity of Selected Steroidal Saponins

| Fungal Strain | Compound Type | Activity (MIC/MFC in µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | Tigogenin saponins | 5 - >20 | nih.gov |

| Candida glabrata | Tigogenin saponins | 10 - >20 | nih.gov |

| Cryptococcus neoformans | Tigogenin saponins | 1.25 - 5 | nih.gov |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

The disruption of the fungal membrane by saponins can also lead to the accumulation of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential within the fungal cells, further contributing to their antifungal effect. mdpi.com

Other Investigated Biological Activities (e.g., Immunomodulatory, Hepatoprotective)

Beyond their antioxidant and antifungal properties, steroidal saponins and other plant-derived compounds are being investigated for a range of other biological activities, including immunomodulatory and hepatoprotective effects.

Immunomodulatory Activity: Immunomodulators are substances that can either enhance or suppress immune responses. xiahepublishing.comresearchgate.net Plant-derived compounds, including saponins, have been shown to possess immunomodulatory properties. mdpi.comfrontiersin.org The mechanisms underlying these effects can involve the regulation of cytokine production, such as interleukins (IL) and tumor necrosis factor-alpha (TNF-α), and the modulation of immune cell activity, including macrophages and T cells. xiahepublishing.comrjppd.org Some compounds may exert their effects by influencing signaling pathways like the NF-κB pathway, which plays a crucial role in the inflammatory response. xiahepublishing.com

Hepatoprotective Activity: Hepatoprotective agents are substances that can prevent damage to the liver. Natural compounds are being explored for their potential to protect the liver from injury induced by toxins, such as carbon tetrachloride (CCl₄), and other stressors. nih.govfrontiersin.org The hepatoprotective effects of these compounds are often linked to their antioxidant and anti-inflammatory properties. nih.govnih.gov By scavenging free radicals and reducing oxidative stress, they can mitigate lipid peroxidation and cellular damage in the liver. frontiersin.orgnih.gov Furthermore, some compounds may enhance the liver's natural defense mechanisms by upregulating the expression of antioxidant enzymes. frontiersin.org

Investigated Biological Activities of Related Natural Compounds

| Biological Activity | Proposed Mechanism of Action | Compound Class/Example |

|---|---|---|

| Immunomodulatory | Regulation of pro-inflammatory and anti-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-10). xiahepublishing.commdpi.com | Saponins, Flavonoids |

| Hepatoprotective | Reduction of oxidative stress, inhibition of lipid peroxidation, and enhancement of antioxidant enzyme activity. nih.govfrontiersin.org | Saponins, Tannins, Flavonoids |

While these activities have been reported for various plant-derived compounds, further research is needed to specifically elucidate the immunomodulatory and hepatoprotective potential and mechanisms of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Deltonin (B150081) |

| Ergosterol |

| Interleukin (IL) |

Structure Activity Relationship Sar Studies

Influence of Steroidal Aglycone Structure on Biological Activity

The steroidal aglycone forms the hydrophobic backbone of the saponin (B1150181) and is a primary determinant of its intrinsic biological activity. Deltonin's aglycone is diosgenin (B1670711), a spirostanol-type sapogenin. The specific features of this aglycone are crucial for its cytotoxic and pharmacological effects.

Key structural features of the diosgenin aglycone that influence activity include:

The Spirostanol F-ring: Spirostanol saponins (B1172615), which possess a closed E/F spiroketal ring system, generally exhibit stronger cytotoxicity compared to their furostanol analogues, where the F-ring is open. This suggests that the rigid, six-ring structure of the diosgenin core in deltonin (B150081) is advantageous for its anticancer activity. nih.gov

The C-5/C-6 Double Bond: The double bond between carbons 5 and 6 in the B-ring of diosgenin is a significant feature for its bioactivity. Comparative studies with related saponins that lack this feature, such as tigogenin, have shown that diosgenin induces stronger apoptotic effects in cancer cells. nih.gov

Stereochemistry: The spatial arrangement of atoms, particularly at C-5 and C-25, also plays a role in modulating the biological activity of diosgenin-based glycosides. nih.gov

Hydroxylation Patterns: The presence and position of hydroxyl (-OH) groups on the steroidal nucleus can modify activity. For instance, pennogenin (B1253130), which differs from diosgenin by the presence of a hydroxyl group at C-17, forms the basis of another series of bioactive saponins. The activity of pennogenin glycosides is also dependent on both the aglycone and the attached sugars, indicating that even a single hydroxyl group modification on the aglycone can lead to a distinct SAR profile. rsc.org

Studies comparing diosgenin with other structurally related sapogenins have consistently highlighted its superior ability to induce cell cycle arrest and apoptosis in various cancer cell lines. nih.gov This underscores the foundational role of the aglycone's structure in defining the potential biological effects of its glycosides, such as Glucopyranosyl-(1-3)-deltonin.

Impact of Sugar Moiety Composition and Linkage on Activity

While the aglycone provides the foundational activity, the attached oligosaccharide chain profoundly modulates this activity. The number, type, sequence, and linkage of the sugar units determine the compound's solubility, ability to interact with cell membranes, and binding affinity to specific biological targets. nih.govrsc.org Both the aglycone and the sugar moieties of steroidal saponins are essential for their full range of biological activities. rsc.org

The interglycosidic linkage—the bond connecting individual sugar units—is a subtle but powerful determinant of a saponin's three-dimensional structure and, consequently, its biological function. nih.gov While direct comparative studies isolating the Glucopyranosyl-(1→3) linkage in deltonin against other linkages (e.g., 1→2, 1→4, or 1→6) are limited, research on other saponins establishes the critical nature of these bonds.

The type of sugar present in the oligosaccharide chain is a key variable in the SAR of steroidal saponins. The substitution of one sugar for another can significantly alter bioactivity. This compound contains only glucose units. A comparison with the closely related saponin Dioscin (B1662501), which also has a diosgenin aglycone, is illustrative. Dioscin's sugar chain is branched and composed of two rhamnose units and one glucose unit. Dioscin exhibits a wide range of potent pharmacological activities, including well-documented anticancer effects. The structural difference between the linear all-glucose chain of this compound and the branched rhamnose-containing chain of Dioscin likely accounts for differences in their specific biological profiles and potencies.

Further evidence for the role of sugar identity includes:

Rhamnose (Rha): The presence of rhamnose is often associated with significant biological activity. nih.gov

Xylose (Xyl): Some bioactive saponins incorporate xylose in their sugar chains, often in branched structures, which has been shown to be important for their cytotoxic effects. researchgate.net

Galactose (Gal): The inclusion of galactose can also modulate activity. Studies of synthetic diosgenyl diglycosides showed that a lactoside (glucose-galactose) derivative had much lower hemolytic and antifungal activity than other diglycosides, demonstrating the specific impact of this sugar. nih.gov

Branching: The presence of a branched, as opposed to a linear, sugar chain adds structural complexity and can create a more potent molecule by allowing for multi-point interactions with biological targets. nih.gov

Modulating Activity through Chemical Modifications and Derivatization

The synthesis of derivatives from a parent natural product like this compound is a powerful strategy to enhance its pharmacological properties and probe its SAR. By selectively modifying parts of the molecule, researchers can improve potency, increase selectivity for cancer cells, and enhance bioavailability.

Numerous studies have focused on the derivatization of diosgenin, the aglycone of deltonin. These modifications provide a clear indication of how changes to the core structure would likely affect the activity of its glycosides. For instance, the synthesis of diosgenin amino acid ester derivatives resulted in compounds with significantly enhanced cytotoxicity against human leukemia (K562) cells compared to the parent diosgenin. One derivative, in particular, was nearly seven times more potent than diosgenin itself.

Other successful derivatization strategies include:

Esterification: Creating novel ester derivatives at various positions on the diosgenin molecule has yielded compounds with potent and selective cytotoxicity against liver (HepG2), breast (MCF-7), and lung (A549) cancer cells.

Introducing Amino Groups: The synthesis of diosgenyl β-D-glycosaminosides introduces a 2-amino group onto the first sugar. This amino group can then be further functionalized to create N-acyl, N-alkyl, and ureido derivatives, which have shown promising antimicrobial and anticancer activities.

Modifying the Sugar Chain: Chemical modifications are not limited to the aglycone. Derivatization of the sugar residues, such as creating esters on the terminal sugar, can also modulate biological activity. nih.gov

These examples demonstrate that the core structure of this compound is amenable to chemical modification. Such derivatization can amplify its inherent biological activity, leading to the development of novel and more effective anticancer drug candidates.

Analytical Methodologies for Quantitative and Qualitative Research

High-Performance Liquid Chromatography (HPLC) Based Methods

HPLC is a cornerstone technique for the separation and analysis of steroidal saponins (B1172615) due to its high resolution and adaptability. researchgate.net The choice of detector is critical and is dictated by the physicochemical properties of the analyte.

Quantitative analysis of Glucopyranosyl-(1-3)-deltonin often employs High-Performance Liquid Chromatography (HPLC). While HPLC with Ultraviolet (UV) detection is a common analytical method, its applicability to saponins can be limited. nih.gov Steroidal saponins like this compound often lack significant chromophores, which are necessary for strong absorption of UV light, making detection and quantification challenging with standard UV detectors. srce.hr

To overcome this limitation, HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is a more suitable and widely used alternative for the quantification of such compounds. srce.hrnih.gov ELSD is a universal detector that does not rely on the optical properties of the analyte. lcms.cz The detection process involves three stages: nebulization of the column eluent into fine droplets, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles. lcms.cz The intensity of the scattered light is proportional to the mass of the compound, allowing for accurate quantification. lcms.cz This makes HPLC-ELSD a sensitive and reliable method for analyzing compounds with poor or no UV absorption, such as this compound. srce.hr

For qualitative analysis, including chemical fingerprinting and unambiguous compound identification, a more powerful technique is required. High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-Q/TOF) is a highly effective method. nih.govresearchgate.net This technique provides comprehensive structural information based on the accurate mass of molecular ions and their fragmentation patterns. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that allows large, non-volatile molecules like saponins to be analyzed in the mass spectrometer with minimal fragmentation. The Quadrupole Time-of-Flight (Q/TOF) analyzer offers high resolution and mass accuracy, enabling the determination of the elemental composition of the parent compound and its fragments. nih.gov By analyzing the fragmentation patterns (MS/MS spectra), researchers can deduce the structure of the aglycone core and the sequence and linkage of the sugar moieties. nih.gov This level of detail is crucial for identifying this compound within a complex mixture of structurally similar saponins and for creating a chemical fingerprint to assess the quality and consistency of herbal extracts. researchgate.net

Method Validation for Reproducibility and Accuracy

To ensure that an analytical method provides reliable and consistent results, it must be validated. sysrevpharm.orgresearchgate.net Method validation is a process that demonstrates an analytical procedure is suitable for its intended purpose. certified-laboratories.com Key parameters assessed during validation include linearity, recovery (accuracy), and precision. certified-laboratories.comeuropa.eu

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. europa.eu It is typically evaluated by analyzing a series of standards at different concentrations and examining the correlation coefficient (R²) of the resulting calibration curve. researchgate.net

Recovery (Accuracy): Accuracy refers to the closeness of the measured value to the true value. sysrevpharm.org It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and then analyzed. The percentage of the spiked amount that is detected by the method indicates the accuracy. certified-laboratories.comresearchtrends.net

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). certified-laboratories.comeuropa.eu

The following tables show representative data for the validation of an HPLC method for a saponin (B1150181) like this compound.

| Analyte | Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) |

|---|---|---|---|

| This compound | 10-500 | y = 25.4x + 1.2 | > 0.999 |

| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|---|

| This compound | 50 | 49.5 | 99.0 |

| 150 | 152.1 | 101.4 | |

| 400 | 396.8 | 99.2 |

| Analyte | Concentration (µg/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |

|---|---|---|---|

| This compound | 50 | 1.8 | 2.5 |

| 150 | 1.5 | 2.1 | |

| 400 | 1.2 | 1.9 |

Quality Control Strategies for Raw Plant Materials and Extracts

The chemical composition of plant materials can vary significantly due to genetic factors, environmental conditions, and processing methods. umons.ac.be Therefore, robust quality control strategies are essential to ensure the consistency, efficacy, and safety of herbal products containing this compound. who.int

Future Research Directions and Translational Potential

Elucidation of Novel Biological Targets and Signaling Pathways

While current research has identified some of Deltonin's mechanisms, the full spectrum of its molecular interactions remains to be uncovered. Studies have shown that Deltonin (B150081) can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS), mitochondrial dysfunction, and the modulation of Akt and mitogen-activated protein kinase (MAPK) signaling pathways. spandidos-publications.comsci-hub.se Future investigations should aim to identify novel biological targets to broaden the therapeutic applications of Deltonin and its derivatives.

Key research objectives should include:

Target Deconvolution: Employing advanced techniques like affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA) to identify direct binding proteins of Deltonin.

Pathway Analysis: Investigating downstream effects on less-explored signaling cascades. For instance, given its role in apoptosis, its influence on pathways like Wnt/β-catenin, Notch, and Hedgehog, which are crucial in developmental biology and cancer, warrants investigation.

Receptor Interaction: Exploring potential interactions with cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), which could unveil entirely new mechanisms of action.

Research has implicated the ERK/AKT and MAPK pathways in Deltonin's activity. spandidos-publications.comsci-hub.se A deeper dive into these and other related pathways is essential.

| Known Signaling Pathway | Observed Effect of Deltonin | Potential Novel Targets for Exploration |

| ERK/AKT Pathway | Decreased activity/phosphorylation in cancer cells. sci-hub.se | Upstream regulators (e.g., EGFR, PDGFR), downstream effectors beyond apoptosis (e.g., mTOR, GSK3β). |

| MAPK Pathway | Inhibition of the pathway contributes to growth inhibition. sci-hub.se | Specific MAPK family members (JNK, p38) and their unique downstream targets. |

| Mitochondrial Apoptosis | Induction via ROS generation, altered Bax/Bcl-2 ratio. spandidos-publications.comsci-hub.se | Direct interaction with mitochondrial proteins (e.g., VDAC, ANT), role in mitophagy. |

| Angiogenesis | Inhibition via regulation of VEGFR2. uliege.be | Other pro-angiogenic factors (e.g., FGF, PDGF), downstream signaling components. |

Advanced Synthetic and Semi-Synthetic Approaches for Derivatives

To enhance the therapeutic profile of Deltonin—improving its efficacy, selectivity, and pharmacokinetic properties—the synthesis of novel derivatives is crucial. Advanced synthetic and semi-synthetic strategies can be employed to create a library of compounds, including specifically glycosylated forms like Glucopyranosyl-(1-3)-deltonin.

Future approaches could include:

Regioselective Glycosylation: Developing methods for the precise addition of sugar moieties to specific hydroxyl groups on the Deltonin scaffold. This would allow for the creation of compounds with altered solubility and cell permeability.

"Click" Chemistry: Utilizing reactions like the copper-catalyzed azide-alkyne cycloaddition to link Deltonin to other molecules (e.g., targeting ligands, fluorescent probes) for functional studies or targeted delivery. nih.gov

Modification of the Aglycone: Performing chemical modifications on the diosgenin (B1670711) (aglycone) core to explore structure-activity relationships (SAR). This could involve introducing new functional groups or altering the stereochemistry. google.com

The synthesis of a complex saponin (B1150181) like a Deltonin derivative would involve a multi-step process, starting from the aglycone or a simpler glycoside. researchgate.net

Chemoenzymatic Synthesis of Complex Glycosides

Purely chemical synthesis of complex glycosides is often hampered by low yields and difficulties in controlling stereochemistry. Chemoenzymatic synthesis, which combines chemical steps with the high specificity of enzymatic reactions, offers a powerful alternative for producing Deltonin derivatives.

Key strategies in this area include:

Glycosyltransferases (GTs): Using specific GTs to catalyze the formation of glycosidic bonds with precise stereochemical and regiochemical control. This is the most direct way to synthesize a target like this compound.

Transglycosylation: Employing enzymes like glycosidases or cyclodextrin (B1172386) glucanotransferases under specific conditions to transfer sugar units from a donor molecule to the Deltonin core, which can improve properties like water solubility. nih.govnih.gov

Engineered Enzymes: Developing mutant enzymes with altered substrate specificity or enhanced stability to create novel glycosylation patterns not readily accessible through other means.

Systems Biology and Omics Approaches in Understanding Mechanisms

To gain a holistic understanding of Deltonin's biological effects, systems biology approaches are indispensable. Integrating multi-omics data can reveal the complex network of interactions that are perturbed by the compound, moving beyond a single-target, single-pathway perspective. nih.govnih.gov

Future research should leverage:

Transcriptomics (RNA-seq): To analyze changes in gene expression across the entire genome in response to Deltonin treatment, identifying affected pathways and potential biomarkers of response.

Proteomics: To quantify changes in protein expression and post-translational modifications, providing a more direct link to cellular function.

Metabolomics: To measure fluctuations in cellular metabolites, revealing shifts in metabolic pathways that may be central to Deltonin's therapeutic or off-target effects.

Integrative Analysis: Using computational tools to integrate these different omics datasets to construct comprehensive models of the drug's mechanism of action and identify key nodes in the network that could serve as novel drug targets. mdpi.commdpi.com

This approach can help build predictive models for drug response and identify patient populations most likely to benefit, paving the way for personalized medicine. nih.gov

Bioproduction Optimization through Metabolic Engineering

The isolation of Deltonin from its natural plant sources can be inefficient and unsustainable. Metabolic engineering offers a promising avenue for the renewable production of Deltonin and its derivatives in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.gov

The optimization process would involve several key steps:

Heterologous Pathway Reconstruction: Assembling the biosynthetic pathways for the diosgenin aglycone and the necessary sugar moieties in a microbial host. nih.gov

Precursor Supply Enhancement: Engineering the host's central metabolism to increase the flux towards key precursors, such as acetyl-CoA for the isoprenoid pathway that produces the steroidal core. nih.govfrontiersin.org

Enzyme Engineering and Balancing: Optimizing the expression levels and efficiency of the biosynthetic enzymes to maximize product titer and minimize the accumulation of toxic intermediates. dtu.dk

Fermentation Process Optimization: Developing optimized fermentation strategies to improve yield and productivity at a larger scale.

This in vivo synthesis approach could provide a sustainable and scalable source of Deltonin and novel derivatives for further preclinical and clinical development. vt.edu

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization and purity assessment of glucopyranosyl-(1-3)-deltonin?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection (FLD) is widely used for purity verification (>98%) and structural analysis. For glycosidic linkage confirmation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. For example, NMR identified α-glucopyranosyl-(1→3) linkages in similar glycosides .

- Data : Purity thresholds ≥98% are standard for pharmacological studies, as lower purity may confound mechanistic interpretations .

Q. How is cytotoxicity evaluated for this compound in cancer cell lines?

- Methodology : The MTT assay is a gold standard for assessing cell viability. Cells (e.g., MDA-MB-231 breast cancer) are treated with serial dilutions (0.5–8.0 µM) for 12–48 hours, followed by absorbance measurement at 570 nm .

- Data : Dose-dependent inhibition is typical, with IC50 values varying by cell type (e.g., colon cancer vs. breast cancer) .

Q. What in vivo models are suitable for studying this compound’s therapeutic effects?

- Methodology : Rodent models, such as the middle cerebral artery occlusion (MCAO) model for cerebral ischemia/reperfusion injury or xenograft tumor models (e.g., subcutaneous tumor implantation), are validated. Parameters include infarct volume reduction (MCAO) or tumor growth inhibition rates (37.7–56.7% in mice) .

Advanced Research Questions

Q. How does this compound modulate conflicting apoptotic pathways across cancer types?

- Methodology : Mechanistic studies require combining caspase activity assays (e.g., DEVD-specific caspases), mitochondrial membrane potential (ΔΨm) measurement via JC-1 staining, and Western blotting for Bcl-2/Bax ratios. For example, deltonin induces ROS-mediated apoptosis in MDA-MB-231 cells but suppresses autophagy via PI3K/Akt/mTOR in cerebral ischemia .

- Data Contradiction : In breast cancer, deltonin activates ERK/AKT pathways, whereas in cerebral models, it inhibits them. Cell type-specific signaling contexts may explain these disparities .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

- Methodology : Pharmacokinetic studies (e.g., bioavailability, tissue distribution) and metabolite profiling are essential. For instance, oral administration in mice shows tumor inhibition but requires optimization of dosing regimens to mirror in vitro potency .